Cas no 81574-03-0 (1H-Pyrazol-3-amine, N-butyl-1-methyl-)

1H-Pyrazol-3-amine, N-butyl-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-3-amine, N-butyl-1-methyl-
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- Inchi: 1S/C8H15N3/c1-3-4-6-9-8-5-7-11(2)10-8/h5,7H,3-4,6H2,1-2H3,(H,9,10)
- InChI Key: RVDGZSGFUQEDLV-UHFFFAOYSA-N
- SMILES: N1(C)C=CC(NCCCC)=N1
1H-Pyrazol-3-amine, N-butyl-1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167202-1.0g |
N-butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 1g |
$743.0 | 2023-06-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017682-5g |
N-Butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 5g |
¥8477.0 | 2024-04-18 | |
Enamine | EN300-167202-0.1g |
N-butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 0.1g |
$257.0 | 2023-06-04 | |
Enamine | EN300-167202-5.0g |
N-butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 5g |
$2152.0 | 2023-06-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017682-1g |
N-Butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 1g |
¥3220.0 | 2024-04-18 | |
Enamine | EN300-167202-0.25g |
N-butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 0.25g |
$367.0 | 2023-06-04 | |
Ambeed | A1056756-1g |
N-Butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 1g |
$469.0 | 2023-03-11 | |
Ambeed | A1056756-5g |
N-Butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 5g |
$1235.0 | 2023-03-11 | |
Aaron | AR024UVI-2.5g |
N-butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 2.5g |
$2025.00 | 2023-12-15 | |
1PlusChem | 1P024UN6-500mg |
N-butyl-1-methyl-1H-pyrazol-3-amine |
81574-03-0 | 95% | 500mg |
$778.00 | 2024-04-21 |
1H-Pyrazol-3-amine, N-butyl-1-methyl- Related Literature
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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3. Book reviews
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on 1H-Pyrazol-3-amine, N-butyl-1-methyl-
1H-Pyrazol-3-amine, N-butyl-1-methyl- (CAS No. 81574-03-0): A Comprehensive Overview
The compound 1H-Pyrazol-3-amine, N-butyl-1-methyl- (CAS No. 81574-03-0) is a heterocyclic amine derivative with a pyrazole ring system. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The pyrazole ring, a five-membered aromatic structure with two adjacent nitrogen atoms, forms the core of this molecule. The substitution pattern of the molecule includes a butyl group and a methyl group, which influence its chemical reactivity, solubility, and biological activity.
Recent studies have highlighted the importance of heterocyclic amines like 1H-Pyrazol-3-amine, N-butyl-1-methyl- in drug discovery. The pyrazole ring is known for its ability to act as a scaffold for various bioactive molecules. For instance, researchers have explored the potential of this compound as a precursor for designing antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. The presence of the butyl group enhances the lipophilicity of the molecule, which is crucial for drug absorption and bioavailability.
In terms of synthesis, 1H-Pyrazol-3-amine, N-butyl-1-methyl-* has been prepared through various methods, including the Knorr pyrrole synthesis and the Paal-Knorr synthesis. These methods involve the reaction of β-diketones or β-diketonitriles with ammonia or primary amines under specific conditions. The choice of synthetic route depends on the desired purity, yield, and scalability of the process. Recent advancements in catalytic methods have further optimized these syntheses, making them more efficient and environmentally friendly.
The chemical properties of 1H-Pyrazol-3-amine, N-butyl-* are influenced by its functional groups. The amine group (-NH2) renders the molecule basic and capable of forming hydrogen bonds. This property is exploited in various applications, such as in the preparation of coordination polymers and metalloorganic frameworks (MOFs). The compound's ability to act as a ligand has been studied extensively in coordination chemistry, where it forms stable complexes with transition metals like copper(II), zinc(II), and iron(III). These complexes exhibit interesting magnetic and electronic properties, making them potential candidates for use in sensors and catalysts.
Beyond its chemical applications, 1H-Pyrazol-* has shown promise in biological systems. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests that the compound could serve as a lead molecule for developing treatments for Alzheimer's disease and other related conditions. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, where it exhibits moderate efficacy comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
The environmental impact of 1H-Pyrazol-* has also been a topic of recent research. Studies on its biodegradation pathways indicate that it undergoes microbial degradation under aerobic conditions, with key intermediates forming during the process. These findings are crucial for assessing its safety profile and ensuring that its use does not pose risks to ecosystems.
In conclusion, 1H-Pyrazol-* stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a platform for innovation in drug design, materials science, and catalysis. As research continues to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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